molecular formula C10H16N2 B1518869 2-[(Dimethylamino)methyl]-4-methylaniline CAS No. 1021144-66-0

2-[(Dimethylamino)methyl]-4-methylaniline

Cat. No. B1518869
CAS RN: 1021144-66-0
M. Wt: 164.25 g/mol
InChI Key: HVBWWYJEFVLUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Dimethylamino)methyl]-4-methylaniline” is a compound that likely belongs to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group. The compound’s structure suggests that it may have properties similar to other anilines, which are used in a wide range of applications, including the synthesis of polymers .


Synthesis Analysis

While specific synthesis methods for “2-[(Dimethylamino)methyl]-4-methylaniline” were not found, similar compounds such as poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) have been synthesized via RAFT polymerization . This method involves several parameters including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .

Scientific Research Applications

Neurotransmitter and Metabolite Analysis

One area of application for compounds related to 2-[(Dimethylamino)methyl]-4-methylaniline is in the analysis of neurotransmitters and their metabolites in medical research. Studies have been conducted on compounds like 3,4-dimethoxyphenylethylamine and its presence in the urine of patients with schizophrenia, highlighting the role of such chemicals in understanding neurological conditions and potential pathways for treatment (Takesada et al., 1963).

Imaging and Diagnostics

Compounds structurally similar to 2-[(Dimethylamino)methyl]-4-methylaniline are used in imaging technologies like PET (Positron Emission Tomography) for brain tumor imaging, demonstrating the utility of these compounds in medical diagnostics and treatment planning (Hara et al., 1997).

Radiology and Pharmacokinetics

In radiology and pharmacokinetics, compounds like [123I]ADAM, which are structurally related to 2-[(Dimethylamino)methyl]-4-methylaniline, have been explored for their application in imaging serotonin transporters in the human brain. Such studies highlight the potential of these compounds in understanding brain chemistry and assisting in the diagnosis of neurological disorders (Kauppinen et al., 2002).

Chemotherapy Research

In chemotherapy research, derivatives of 2-[(Dimethylamino)methyl]-4-methylaniline like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) have been studied for their DNA-intercalating properties and their dual mode of cytotoxic action, potentially involving topoisomerases I and II. These studies contribute to the development of new chemotherapeutic agents and understanding their mechanisms of action in cancer treatment (McCrystal et al., 1999).

Exposure and Risk Assessment

Compounds structurally similar to 2-[(Dimethylamino)methyl]-4-methylaniline are also used in studies assessing human exposure to carcinogenic compounds through diet. For instance, the presence of heterocyclic amines in urine has been investigated to understand human exposure to potential carcinogens in food, contributing to public health research and risk assessment strategies (Siddiqi et al., 1992).

Mechanism of Action

Mode of Action

It is suggested that it may interact with its targets in a manner similar to other compounds in its class . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The specific biochemical pathways affected by 2-[(Dimethylamino)methyl]-4-methylaniline are currently unknown. It is likely that the compound’s effects are mediated through its interactions with its targets, leading to downstream effects on various biochemical pathways .

properties

IUPAC Name

2-[(dimethylamino)methyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBWWYJEFVLUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1021144-66-0
Record name 2-[(dimethylamino)methyl]-4-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Dimethylamino)methyl]-4-methylaniline
Reactant of Route 2
Reactant of Route 2
2-[(Dimethylamino)methyl]-4-methylaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(Dimethylamino)methyl]-4-methylaniline
Reactant of Route 4
Reactant of Route 4
2-[(Dimethylamino)methyl]-4-methylaniline
Reactant of Route 5
Reactant of Route 5
2-[(Dimethylamino)methyl]-4-methylaniline
Reactant of Route 6
Reactant of Route 6
2-[(Dimethylamino)methyl]-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.